molecular formula C17H17ClN2O3 B2565542 N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide CAS No. 1351608-48-4

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2565542
CAS No.: 1351608-48-4
M. Wt: 332.78
InChI Key: ZGYZJNKYGXFFBM-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a chlorophenyl group and a hydroxy-phenylpropyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction can be summarized as follows:

2-chlorobenzoyl chloride+2-hydroxy-3-phenylpropylamineThis compound\text{2-chlorobenzoyl chloride} + \text{2-hydroxy-3-phenylpropylamine} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+2-hydroxy-3-phenylpropylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Prothioconazole: A triazolinethione derivative with similar structural features.

    2-[2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a chlorophenyl and hydroxypropyl group.

Uniqueness

N1-(2-chlorophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-14-8-4-5-9-15(14)20-17(23)16(22)19-11-13(21)10-12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYZJNKYGXFFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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